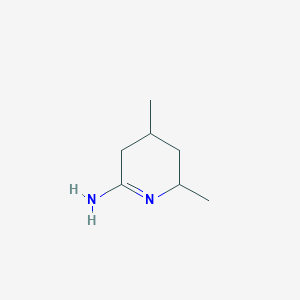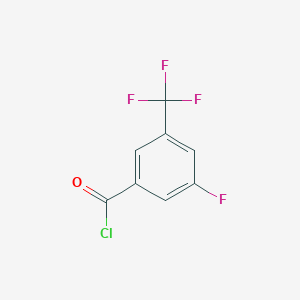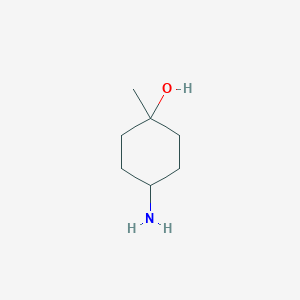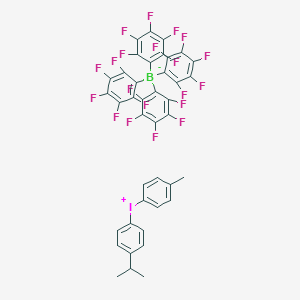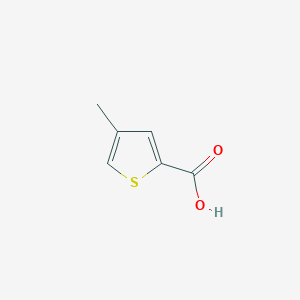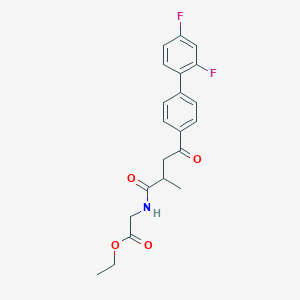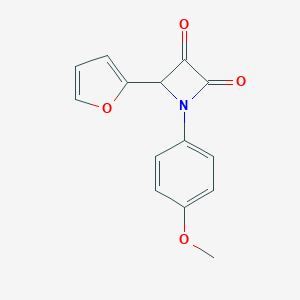
4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione, also known as FMF-1, is a small molecule drug that has shown promising results in scientific research. It belongs to the class of azetidinedione compounds and has been studied for its potential applications in various fields such as cancer treatment, neuroprotection, and anti-inflammatory effects.
作用機序
The mechanism of action of 4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and cyclooxygenase-2 (COX-2), which are involved in cancer cell growth and inflammation, respectively. It has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
生化学的および生理学的効果
4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. It has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.
In the brain, 4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione has been found to reduce oxidative stress and inflammation, which are known to contribute to neurodegeneration. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons.
Inflammatory response, 4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in inflammation and tissue damage.
実験室実験の利点と制限
4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione has several advantages for lab experiments. It is a small molecule drug that is relatively easy to synthesize and purify. It has also been shown to have low toxicity in animal studies, which makes it a promising candidate for further research.
However, there are also limitations to using 4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. It also has limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione. In cancer research, further studies are needed to determine its efficacy in animal models and clinical trials. It may also be useful to investigate its potential synergistic effects with other cancer drugs.
In neuroprotection research, future studies could focus on its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. It may also be useful to investigate its effects on other neurological disorders such as epilepsy and stroke.
In anti-inflammatory research, further studies are needed to determine its potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It may also be useful to investigate its effects on other diseases that involve inflammation, such as cardiovascular disease and diabetes.
In conclusion, 4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione is a promising small molecule drug that has shown potential in various scientific research applications. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxychalcone. This intermediate is then reacted with furfurylamine to form 4-(2-furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione. The final product is obtained after purification and characterization.
科学的研究の応用
4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione has been extensively studied for its potential therapeutic applications. In cancer research, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In neuroprotection research, 4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione has been shown to have a protective effect on neurons. It has been found to reduce oxidative stress and inflammation in the brain, which are known to contribute to neurodegeneration.
In anti-inflammatory research, 4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione has been shown to have a potent anti-inflammatory effect. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
特性
CAS番号 |
160947-56-8 |
|---|---|
製品名 |
4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione |
分子式 |
C14H11NO4 |
分子量 |
257.24 g/mol |
IUPAC名 |
4-(furan-2-yl)-1-(4-methoxyphenyl)azetidine-2,3-dione |
InChI |
InChI=1S/C14H11NO4/c1-18-10-6-4-9(5-7-10)15-12(13(16)14(15)17)11-3-2-8-19-11/h2-8,12H,1H3 |
InChIキー |
NRKMGMXDZGGIRW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(C(=O)C2=O)C3=CC=CO3 |
正規SMILES |
COC1=CC=C(C=C1)N2C(C(=O)C2=O)C3=CC=CO3 |
同義語 |
4-(2-FURANYL)-1-(4-METHOXYPHENYL)-2,3-AZETIDINEDIONE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



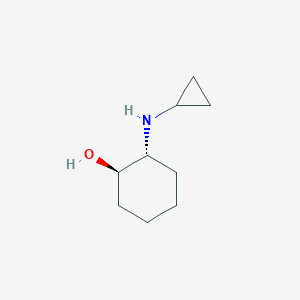
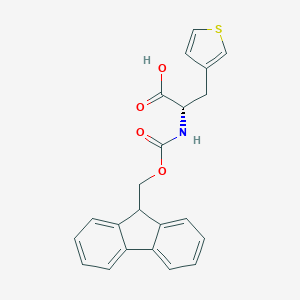
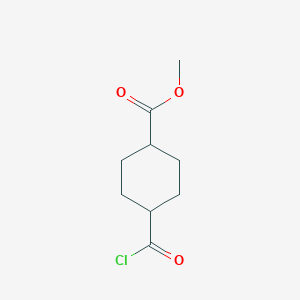
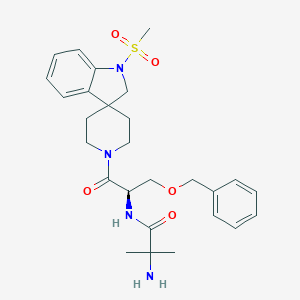
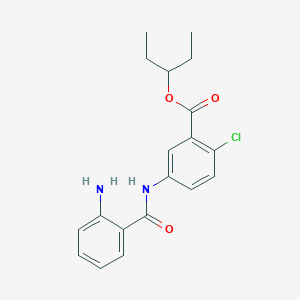
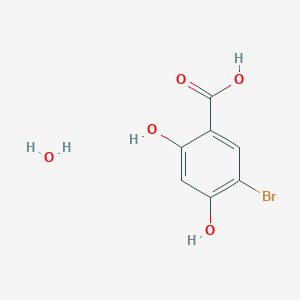
![[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol](/img/structure/B66313.png)
